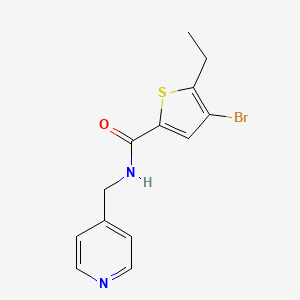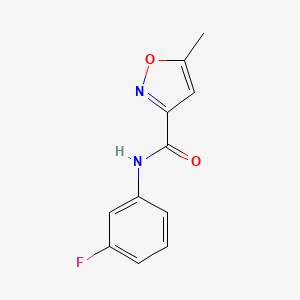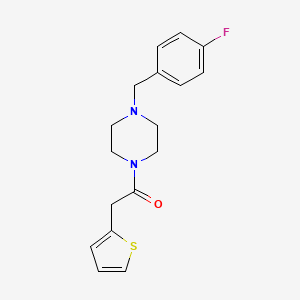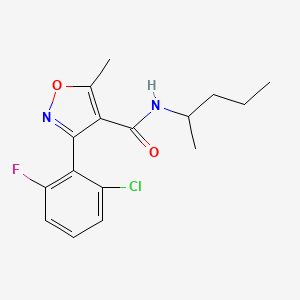
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide
描述
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an essential role in the regulation of mitosis. MLN8054 has been shown to inhibit the proliferation of cancer cells and has potential as an anti-cancer agent.
作用机制
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is a selective inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis. 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide inhibits the activity of Aurora A kinase, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide induces cell cycle arrest and apoptosis. 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
One of the advantages of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is its selectivity for Aurora A kinase. This allows for more specific targeting of cancer cells and may reduce the risk of off-target effects. However, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has limitations as well. It has poor solubility in water, which can make it difficult to work with in some experimental settings. In addition, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has a short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the investigation of the anti-angiogenic effects of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide and their potential role in cancer therapy. Finally, there is interest in exploring the use of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide in combination with other anti-cancer agents to improve its efficacy.
科学研究应用
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been extensively studied as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been tested in preclinical models of several types of cancer, including breast, lung, and colon cancer. In these studies, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-pentan-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-4-6-9(2)19-16(21)13-10(3)22-20-15(13)14-11(17)7-5-8-12(14)18/h5,7-9H,4,6H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPXOSBIRKGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4433629.png)
![5-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433632.png)
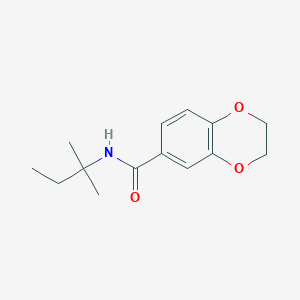
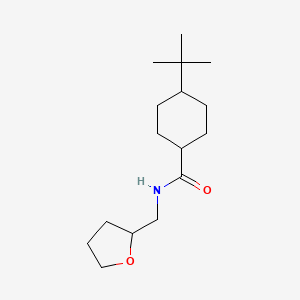
![N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4433664.png)
![N-[2-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4433675.png)
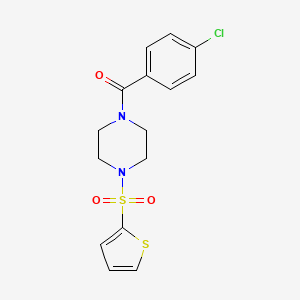
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide](/img/structure/B4433683.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4433699.png)

